イソノルロン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

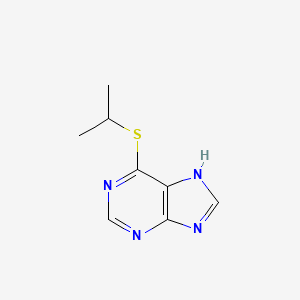

Isonoruron is a synthetic herbicide belonging to the urea class of herbicides. It is primarily used for pre- and post-emergent control of a variety of weeds in crops such as cereals, potatoes, sugarcane, and cotton . The compound is known for its selective action, inhibiting photosynthesis in target plants .

科学的研究の応用

Isonoruron has several applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for residue analysis in food and environmental samples.

Biology: Studied for its effects on plant physiology and its potential use in controlling invasive weed species.

Medicine: Research is ongoing to explore its potential effects on human health and its toxicological profile.

Industry: Employed in agricultural practices to enhance crop yield by controlling weed growth.

準備方法

Synthetic Routes and Reaction Conditions: Isonoruron can be synthesized through the reaction of N,N-dimethylurea with a suitable cycloalkylamine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as acetonitrile, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of Isonoruron involves large-scale synthesis using high-purity reagents and advanced purification techniques to ensure the final product meets regulatory standards. The process includes rigorous quality control measures to maintain consistency and efficacy .

化学反応の分析

Types of Reactions: Isonoruron undergoes several types of chemical reactions, including:

Oxidation: Isonoruron can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, typically resulting in the formation of reduced derivatives.

Substitution: Isonoruron can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

作用機序

Isonoruron exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . This selective action makes it effective against a wide range of weed species while minimizing damage to crops.

類似化合物との比較

Diuron: Another urea-based herbicide with a similar mode of action but different chemical structure.

Linuron: Similar in function but used in different agricultural settings.

Monuron: Shares the same class but has distinct applications and efficacy profiles.

Uniqueness: Isonoruron is unique due to its specific chemical structure, which provides a balance between efficacy and selectivity. Its ability to control a broad spectrum of weeds while being relatively safe for crops makes it a valuable tool in modern agriculture .

特性

CAS番号 |

28805-78-9 |

|---|---|

分子式 |

C13H22N2O |

分子量 |

222.33 g/mol |

IUPAC名 |

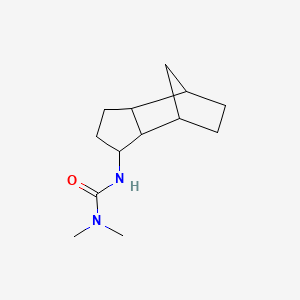

1,1-dimethyl-3-[(1R,7S)-3-tricyclo[5.2.1.02,6]decanyl]urea |

InChI |

InChI=1S/C13H22N2O/c1-15(2)13(16)14-11-6-5-10-8-3-4-9(7-8)12(10)11/h8-12H,3-7H2,1-2H3,(H,14,16)/t8-,9+,10?,11?,12?/m0/s1 |

InChIキー |

QOBMKVRRANLSMZ-WJZAEVBBSA-N |

SMILES |

CN(C)C(=O)NC1CCC2C1C3CCC2C3 |

異性体SMILES |

CN(C)C(=O)NC1CCC2C1[C@@H]3CC[C@H]2C3 |

正規SMILES |

CN(C)C(=O)NC1CCC2C1C3CCC2C3 |

| 28805-78-9 | |

ピクトグラム |

Acute Toxic; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1229948.png)

![4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1229949.png)

![N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1229950.png)

![N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1229952.png)

![3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide](/img/structure/B1229954.png)

![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)